

Spectroscopic Profile of 5-Fluoro-2-hydroxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxypyridine

Cat. No.: B1303129

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **5-Fluoro-2-hydroxypyridine** (CAS No. 51173-05-8), a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the tautomeric nature of 2-hydroxypyridines, existing predominantly in the pyridone form, the data presented herein corresponds to the 5-Fluoro-2(1H)-pyridone tautomer. This document collates typical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for **5-Fluoro-2-hydroxypyridine**. These values are representative and may vary slightly based on experimental conditions.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.65	br s	-	N-H
7.50	dd	$J_{HF} = 8.5, J_{HH} = 3.0$	H-6
7.42	ddd	$J_{HF} = 9.0, J_{HH} = 8.5, 3.0$	H-4
6.35	dd	$J_{HH} = 8.5, J_{HF} = 4.5$	H-3

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Coupling Constant (J _{CF}) Hz	Assignment
163.5	d, $^1\text{J}_{CF} = 245.0$	C-5
158.0	s	C-2
135.2	d, $^3\text{J}_{CF} = 9.5$	C-6
122.8	d, $^2\text{J}_{CF} = 22.0$	C-4
108.1	d, $^2\text{J}_{CF} = 25.0$	C-3

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2800	Broad	N-H stretch
1660	Strong	C=O stretch (amide)
1610	Medium	C=C stretch
1250	Strong	C-F stretch
820	Medium	C-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data (Electron Ionization, EI)

m/z	Relative Intensity (%)	Assignment
113.03	100	[M] ⁺
85.02	65	[M-CO] ⁺
58.01	40	[M-CO-HCN] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **5-Fluoro-2-hydroxypyridine** was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
- ¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans were accumulated.
- ¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition. A total of 1024 scans were accumulated.
- Data Processing: The raw data (Free Induction Decay) was processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformed. The resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

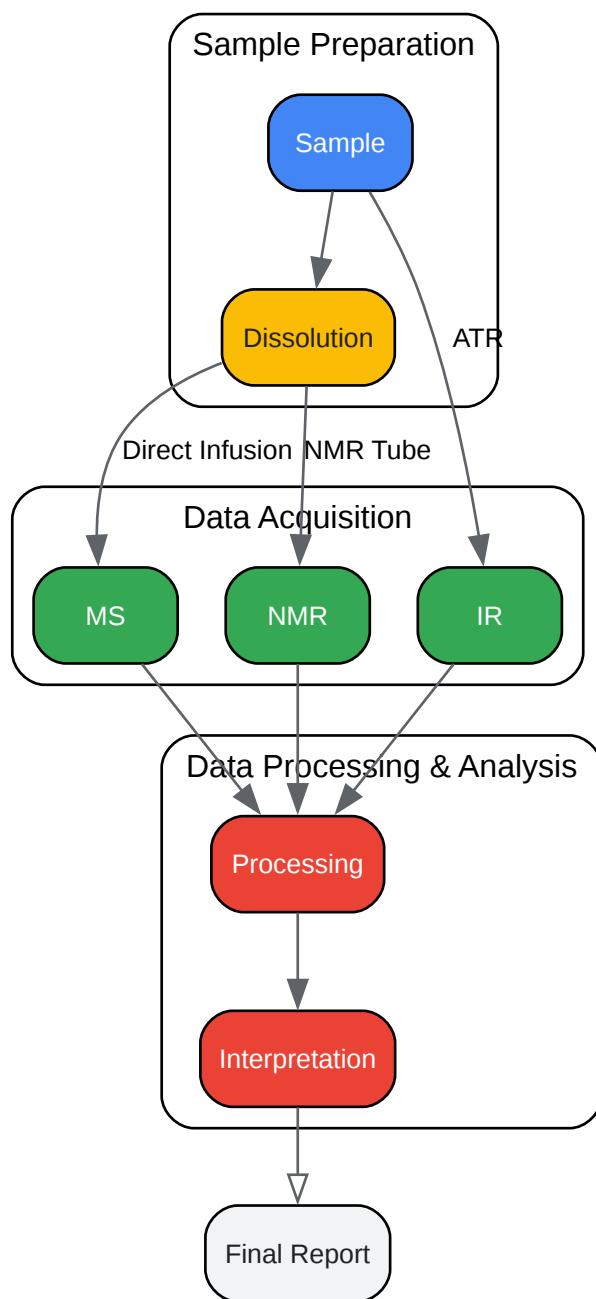
- Sample Preparation: A small amount of the solid **5-Fluoro-2-hydroxypyridine** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Acquisition: The spectrum was acquired over a range of 4000-400 cm^{-1} . A total of 32 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **5-Fluoro-2-hydroxypyridine** in methanol was introduced into the mass spectrometer via direct infusion.
- Instrumentation: A high-resolution mass spectrometer with an Electron Ionization (EI) source was used.
- Acquisition: The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500. The ionization energy was set to 70 eV.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Fluoro-2-hydroxypyridine**.



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Caption: General workflow for spectroscopic analysis.

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